3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated benzenesulfonamide derivative characterized by multiple functional groups that contribute to its unique chemical properties and potential biological activities. The compound is officially registered under Chemical Abstracts Service number 49804-34-4, providing a definitive identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-amino-N,N-diethyl-4-(2-hydroxyethylamino)benzenesulfonamide, which precisely describes the positioning and nature of all substituent groups on the benzene ring core structure.
The molecular formula C12H21N3O3S indicates the presence of twelve carbon atoms, twenty-one hydrogen atoms, three nitrogen atoms, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 287.38 grams per mole. The compound's structure features a benzene ring as the central aromatic core, with a sulfonamide group bearing two diethyl substituents attached to the nitrogen atom, creating the characteristic N,N-diethylbenzenesulfonamide framework. Additional functional groups include an amino group positioned at the 3-position of the benzene ring and a hydroxyethylamino substituent at the 4-position, creating a complex arrangement of electron-donating and hydrogen-bonding capable groups.
The Simplified Molecular Input Line Entry System representation of this compound is CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NCCO)N, which provides a linear notation describing the connectivity of all atoms within the molecule. The compound exists as a powder under standard conditions, with reported melting point characteristics of 140-141 degrees Celsius, indicating moderate thermal stability suitable for pharmaceutical handling and processing. These physical and chemical properties position this compound within the broader category of benzenesulfonamides, a class known for diverse biological activities including antimicrobial and anti-inflammatory effects that have made them valuable in pharmaceutical applications.
Historical Context in Sulfonamide Research
The development of this compound must be understood within the revolutionary historical context of sulfonamide discovery and development that fundamentally transformed modern medicine in the twentieth century. The foundational work began in 1908 when Austrian chemist Paul Josef Jakob Gelmo first synthesized sulfanilamide as part of his doctoral dissertation at the Technische Hochschule of Vienna, though the antibacterial potential of this compound remained unrecognized for nearly three decades. The breakthrough that would eventually lead to the development of complex sulfonamide derivatives like this compound occurred in the laboratories of Bayer, a subsidiary of IG Farben, under the direction of German physician and pathologist Gerhard Domagk.
Domagk's systematic research program, initiated in 1927, focused on screening various azo dyes for antibacterial effects in laboratory animals, based on the hypothesis that compounds capable of binding preferentially to bacteria and parasites might be developed into therapeutic agents. This methodical approach culminated in December 1932 with the discovery of Prontosil, a red azo dye containing a sulfonamide group that demonstrated remarkable antibacterial activity against streptococcal infections in mice. The effectiveness of Prontosil was dramatically demonstrated when Domagk used it to treat his own six-year-old daughter, Hildegard, who had contracted a severe streptococcal infection, marking one of the first successful clinical applications of sulfonamide-based therapy.
The subsequent discovery by French researchers Daniel Bovet, Federico Nitti, Jacques Tréfouël, and Thérèse Tréfouël at the Pasteur Institute that Prontosil was metabolized in the body to release sulfanilamide as the active therapeutic component opened the door to systematic development of sulfonamide derivatives. This finding established the fundamental understanding that sulfonamide compounds function as competitive antagonists of para-aminobenzoic acid in bacterial folate synthesis pathways, providing the mechanistic basis for rational drug design. The recognition of Domagk's contributions with the 1939 Nobel Prize in Physiology or Medicine validated the profound impact of sulfonamide research on medical science and established the foundation for continued development of structurally diverse sulfonamide compounds.
The period following the initial sulfonamide discoveries witnessed intensive pharmaceutical research aimed at developing improved derivatives with enhanced therapeutic properties, reduced toxicity profiles, and expanded spectrum of activity. This historical trajectory of innovation directly contextualizes the development of specialized compounds like this compound, which represents the continuation of efforts to optimize sulfonamide structures for specific therapeutic applications. The incorporation of hydroxyethylamino and diethylamino substituents in this compound reflects the sophisticated understanding of structure-activity relationships that evolved from decades of sulfonamide research initiated by Domagk's pioneering work.
Significance in Medicinal Chemistry and Drug Discovery
This compound exemplifies the continued evolution and significance of sulfonamide derivatives in contemporary medicinal chemistry and pharmaceutical research programs. The compound's structural features position it within the broader category of benzenesulfonamides that have demonstrated remarkable versatility in drug discovery, serving as scaffolds for developing therapeutic agents targeting diverse biological pathways and disease conditions. Modern sulfonamide derivatives have found applications across multiple therapeutic areas including antimicrobial therapy, carbonic anhydrase inhibition, anticonvulsant activity, anti-inflammatory treatment, and anticancer research, demonstrating the enduring value of this chemical class in pharmaceutical innovation.
The specific structural modifications present in this compound reflect sophisticated medicinal chemistry strategies aimed at optimizing pharmacological properties and therapeutic selectivity. The incorporation of the hydroxyethylamino group at the 4-position of the benzene ring introduces hydrogen bonding capabilities and enhanced solubility characteristics that can influence both pharmacokinetic properties and target binding interactions. Similarly, the diethyl substitution on the sulfonamide nitrogen atom modifies the electronic properties and steric environment of the molecule, potentially affecting both metabolic stability and receptor selectivity profiles.
Recent advances in sulfonamide-based drug discovery have emphasized the development of multi-target therapeutic agents, recognizing that complex diseases often require intervention at multiple biological pathways simultaneously. This polypharmacological approach has renewed interest in sulfonamide derivatives as versatile scaffolds capable of interacting with diverse molecular targets while maintaining acceptable safety profiles. Research into benzenesulfonamide derivatives as carbonic anhydrase inhibitors has demonstrated their potential for treating conditions ranging from glaucoma to epilepsy, with some compounds showing selective inhibition of specific enzyme isoforms associated with particular disease states.
The continued significance of compounds like this compound in modern drug discovery is further evidenced by their classification as important structural motifs in medicinal chemistry research. Contemporary pharmaceutical development programs increasingly recognize sulfonamides as privileged structures that can be systematically modified to achieve desired therapeutic profiles while maintaining the fundamental biological activity associated with the sulfonamide pharmacophore. The ability to introduce diverse substituents at multiple positions on the benzenesulfonamide core, as exemplified by this compound, provides medicinal chemists with substantial flexibility for optimizing drug-like properties including potency, selectivity, pharmacokinetics, and safety characteristics.
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-(2-hydroxyethylamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O3S/c1-3-15(4-2)19(17,18)10-5-6-12(11(13)9-10)14-7-8-16/h5-6,9,14,16H,3-4,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNMUCDJSWNRKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)NCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395681 | |
| Record name | 3-Amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49804-34-4 | |
| Record name | 3-Amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as aniline derivatives and sulfonyl chlorides.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The temperature and pH are carefully monitored to ensure optimal reaction conditions.
Reaction Steps:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated processes. The reaction conditions are optimized for high yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The aromatic amino group and hydroxyethylamino moiety participate in nucleophilic substitution reactions. For example:
-
Reaction with alkyl halides : The primary amine reacts with alkyl halides (e.g., ethyl iodide) to form secondary or tertiary amines under basic conditions .
-
Microwave-assisted reactions : Substitution with quinazoline derivatives occurs under microwave irradiation (150°C, 15 minutes) in isopropanol with HCl, yielding fused heterocyclic compounds .
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Substitution with 4-chloro-6,7-bis(methyloxy)quinazoline | HCl, isopropanol, microwave (150°C) | 3-[6,7-bis(methyloxy)-4-quinazolinyl]amino derivative | 35% |
Acylation and Sulfonylation
The amino groups undergo acylation or sulfonylation to form amides or sulfonamides:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine to produce acetylated derivatives.
-
Sulfonylation : Treatment with sulfonyl chlorides (e.g., p-nitrobenzenesulfonyl chloride) forms sulfonamide-linked intermediates, pivotal in drug synthesis .
Schiff Base Formation
The primary aromatic amine reacts with aldehydes or ketones to form Schiff bases:
-
Reaction with benzaldehyde : In ethanol under reflux, yields a benzylidene derivative, which can be reduced to secondary amines.
Cyclization Reactions
The hydroxyethylamino group facilitates cyclization to form heterocycles:
-
With carbonyl compounds : Reacts with 2,4-pentanedione in propan-2-ol under acidic conditions to form pyrazole derivatives .
-
Thiadiazole formation : Thiosemicarbazide cyclization in concentrated H₂SO₄ yields 1,3,4-thiadiazole rings .
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Cyclization with 2,4-pentanedione | Propan-2-ol, HCl | 4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]amino}benzenesulfonamide |
Esterification and Etherification
The hydroxyl group in the hydroxyethylamino moiety undergoes esterification or etherification:
-
Esterification : Reacts with acetic anhydride to form acetate esters.
-
Etherification : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base produces ether derivatives.
Oxidation and Reduction
-
Oxidation : The hydroxyethyl group can be oxidized to a ketone using CrO₃ or KMnO₄ under acidic conditions.
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro intermediates (if present) to amines, though this is more relevant to synthetic precursors .
Acid/Base Hydrolysis
-
Sulfonamide hydrolysis : Under strong acidic (HCl, reflux) or basic (NaOH, aqueous) conditions, the sulfonamide group hydrolyzes to sulfonic acid, though this is less common due to its stability.
Key Reaction Mechanisms
Scientific Research Applications
3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activities.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The table below compares key analogs, emphasizing substituent variations at the 4-position of the benzenesulfonamide core and their implications:
Physicochemical Properties
- Polarity/Solubility: The hydroxyethyl group enhances water solubility via H-bonding compared to methylamino . However, it is less basic than piperazine derivatives, which exhibit pH-dependent solubility .
- In contrast, Schiff bases and oxazole-containing derivatives are more lipophilic, favoring membrane interaction .
Biological Activity
3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide, a compound belonging to the class of benzenesulfonamides, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C₁₂H₁₉N₃O₃S
- Molar Mass : 287.38 g/mol
- Structure : The compound features a sulfonamide group, which is crucial for its biological activity.
Biological Activity Overview
The biological activity of this compound primarily relates to its interaction with various biochemical pathways. Research indicates that compounds in this class can influence cardiovascular functions, particularly through modulation of perfusion pressure and coronary resistance.
- Calcium Channel Interaction : Studies suggest that benzenesulfonamide derivatives can affect calcium channels, leading to changes in vascular resistance and perfusion pressure. This interaction is significant for regulating blood flow and pressure in cardiovascular systems .
- Lipoxygenase Inhibition : Some derivatives have shown potential in inhibiting lipoxygenases, enzymes involved in inflammatory responses and cell proliferation. This inhibition may contribute to anti-inflammatory effects and modulation of platelet aggregation .
Cardiovascular Effects
A study utilizing an isolated rat heart model demonstrated that derivatives similar to this compound significantly decreased perfusion pressure and coronary resistance compared to control substances. The results indicated a time-dependent relationship where the compound's effects were more pronounced over extended periods .
Pharmacokinetics
Pharmacokinetic analyses using computational models (e.g., ADME/PK tools) have suggested favorable absorption and distribution characteristics for the compound. These studies are essential for understanding how the compound behaves in biological systems and its potential therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzenesulfonamide and related sulfonamide derivatives?
Answer:
The synthesis typically involves multi-step reactions starting from substituted benzenesulfonamide precursors. For example:
- Amination and alkylation: Reacting 4-amino-benzenesulfonamide with diethylamine and 2-hydroxyethylamine under controlled pH and temperature conditions to introduce the N,N-diethyl and hydroxyethylamino groups .
- Catalyzed condensation: Refluxing with acetic acid as a catalyst in methanol to facilitate Schiff base formation or azo coupling, as demonstrated in analogous sulfonamide syntheses .
- Purification: Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the product .
Key Data:
- Yields for similar sulfonamide derivatives range from 60–85% depending on reaction conditions .
- Characterization via elemental analysis (C, H, N, S) and FT-IR to confirm functional groups (e.g., sulfonamide S=O stretch at 1150–1350 cm⁻¹) .
Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing metal complexes of this sulfonamide?
Answer:
Discrepancies in UV-Vis, IR, or molar conductivity data may arise from variations in metal-ligand stoichiometry or coordination geometry. To address this:
- Comparative analysis: Cross-reference with structurally analogous complexes. For instance, Al-Rufaie (2016) identified [MR]X₂-type Co(II), Ni(II), and Cu(II) complexes with octahedral geometries using molar conductivity (70–90 S cm² mol⁻¹) and electronic spectra (d-d transitions at 500–700 nm) .
- X-ray crystallography: Resolve ambiguities in coordination mode by determining bond lengths and angles, as done for related sulfonamide-Schiff base metal complexes .
- Thermogravimetric analysis (TGA): Confirm hydration states or counterion contributions to conductivity discrepancies .
Basic: What analytical techniques are critical for confirming the purity and structure of this compound?
Answer:
- Elemental analysis: Verify %C, %H, %N, and %S within ±0.3% of theoretical values .
- UV-Vis spectroscopy: Detect π→π* and n→π* transitions (e.g., λmax ~250–350 nm for aromatic and imine groups) .
- ¹H/¹³C NMR: Assign protons (e.g., NH at δ 6.5–7.5 ppm, CH₂ groups at δ 1.0–4.0 ppm) and carbons (e.g., sulfonamide-SO₂ at ~165 ppm) .
Advanced: How can computational methods like QSAR or molecular docking enhance the study of this compound’s bioactivity?
Answer:
- QSAR modeling: Use substituent descriptors (e.g., Hammett σ, logP) to predict antimicrobial or enzyme inhibitory activity. For example, sulfonamide derivatives with electron-withdrawing groups show enhanced binding to carbonic anhydrase .
- Molecular docking: Simulate interactions with target proteins (e.g., EGFR or COX-2) using software like AutoDock Vina. Key parameters include binding energy (ΔG ≤ −7 kcal/mol) and hydrogen-bonding patterns with active-site residues .
- Validation: Correlate computational predictions with in vitro assays (e.g., IC₅₀ values from enzyme inhibition studies) .
Basic: What are the typical applications of this sulfonamide in coordination chemistry?
Answer:
The compound acts as a polydentate ligand due to its amino, hydroxyethyl, and sulfonamide groups:
- Metal chelation: Forms stable complexes with transition metals (e.g., Co(II), Cu(II)) for catalytic or antimicrobial applications .
- Structural motifs: Octahedral geometries are common, as seen in [Cu(SDA)Cl₂] complexes with Jahn-Teller distortions .
Advanced: How can structural modifications of this sulfonamide improve its selectivity in biological assays?
Answer:
- Substituent engineering: Introduce halogens (e.g., Cl, F) at the benzene ring to enhance lipophilicity and membrane permeability .
- Heterocyclic appendages: Attach triazole or oxazepine rings to mimic natural substrates, as demonstrated in analogs with improved kinase inhibition .
- Pharmacokinetic optimization: Modify the hydroxyethyl group to a polyethylene glycol (PEG) chain for prolonged half-life .
Basic: What precautions are necessary when handling this compound in aqueous solutions?
Answer:
- pH stability: Maintain neutral to slightly acidic conditions (pH 5–7) to prevent hydrolysis of the sulfonamide group .
- Light sensitivity: Store solutions in amber vials to avoid photodegradation of the aromatic amine .
Advanced: How can researchers address low reproducibility in biological activity studies of sulfonamide derivatives?
Answer:
- Standardize assays: Use consistent cell lines (e.g., HeLa for cytotoxicity) and positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) .
- Metabolite profiling: Identify degradation products via LC-MS to rule out artifacts .
- Batch variability: Characterize multiple synthetic batches with DSC to ensure consistent crystallinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
